molecular formula C9H16O B12804576 2-Methylbicyclo[3.2.1]octan-2-ol CAS No. 5019-84-1

2-Methylbicyclo[3.2.1]octan-2-ol

Cat. No.: B12804576
CAS No.: 5019-84-1
M. Wt: 140.22 g/mol
InChI Key: USDCIRHNXFZJKH-UHFFFAOYSA-N
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Description

2-Methylbicyclo[3.2.1]octan-2-ol is an alcohol-functionalized bicyclic organic compound with the molecular formula C9H16O . It is built on the bicyclo[3.2.1]octane scaffold, a structure of significant interest in synthetic organic chemistry due to its presence in complex natural products and its utility as an intermediate . Functionalized bicyclo[3.2.1]octanes, such as this tertiary alcohol, serve as versatile building blocks. Researchers employ these structures in the development of novel synthetic methodologies, including various intramolecular cyclization reactions like aldol-type condensations and carbocation-based ring closures . The specific stereochemistry and placement of the methyl and hydroxyl groups on the bridged framework make it a valuable chiral precursor for constructing more complex, three-dimensional architectures in medicinal chemistry and materials science. This product is intended for research applications only and is not classified for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5019-84-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methylbicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C9H16O/c1-9(10)5-4-7-2-3-8(9)6-7/h7-8,10H,2-6H2,1H3

InChI Key

USDCIRHNXFZJKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2CCC1C2)O

Origin of Product

United States

Architectural Significance of Bicyclo 3.2.1 Octane Frameworks in Organic Chemistry

The bicyclo[3.2.1]octane skeleton is a ubiquitous structural motif found in a diverse array of natural products, including sesquiterpenes, diterpenes, lignans, and alkaloids. dicp.ac.cn This prevalence in nature underscores its evolutionary selection for specific biological functions. The rigid and well-defined three-dimensional architecture of the bicyclo[3.2.1]octane core provides a robust scaffold upon which various functional groups can be strategically placed, leading to potent and selective interactions with biological targets. ucl.ac.uk

The inherent ring strain and distinct stereochemical properties of this framework also make it a fascinating subject for synthetic chemists. researchgate.net The development of methodologies to construct and functionalize the bicyclo[3.2.1]octane system has been a continuous area of research, leading to innovative strategies in total synthesis and the creation of novel molecular architectures. dicp.ac.cnucl.ac.uk Its derivatives have found applications as intermediates in the synthesis of complex natural products and as key components in the design of therapeutic agents. dicp.ac.cn

Position of 2 Methylbicyclo 3.2.1 Octan 2 Ol Within Bridged Bicyclic Systems

2-Methylbicyclo[3.2.1]octan-2-ol, a tertiary alcohol, is a specific derivative within the broader family of bicyclo[3.2.1]octane compounds. cymitquimica.comnih.gov Its structure consists of the characteristic bicyclo[3.2.1]octane framework with a methyl group and a hydroxyl group attached to the C2 position. cymitquimica.com This substitution pattern introduces a chiral center, making it a valuable substrate for stereochemical investigations.

The presence of the hydroxyl group allows for a range of chemical transformations, including oxidation to the corresponding ketone and esterification. cymitquimica.com The rigid bicyclic structure imparts specific reactivity and stereoselectivity to these reactions. Compared to the related bicyclo[2.2.2]octan-2-ol, which is more strained and prone to rearrangements, bicyclo[3.2.1]octan-2-ol exhibits greater stability under certain acidic conditions.

The table below provides a summary of the key properties of this compound.

PropertyValue
Chemical Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
CAS Number 5019-84-1
Synonyms Bicyclo[3.2.1]octan-2-ol, 2-methyl-; 2-Hydroxy-2-methylbicyclo[3.2.1]octane

Data sourced from references cymitquimica.comnih.govcymitquimica.com

Historical and Current Perspectives on Bicyclo 3.2.1 Octan 2 Ol Research

Asymmetric and Stereoselective Synthesis

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that allow for the precise control of stereocenters. bohrium.com For the bicyclo[3.2.1]octane system, several powerful strategies have emerged.

Organocatalytic Strategies for Enantiocontrol

Organocatalysis has become a cornerstone of asymmetric synthesis, offering a metal-free and often environmentally benign alternative to traditional methods. bohrium.com In the context of bicyclo[3.2.1]octane synthesis, organocatalysis has been instrumental in achieving high levels of enantioselectivity. researchgate.net

A notable example is the organocatalytic domino Michael/Aldol (B89426) reaction. This approach has been successfully employed for the direct and highly stereoselective preparation of functionalized bicyclo[3.2.1]octane derivatives. acs.orgnih.gov For instance, the reaction between β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters, catalyzed by a chiral amine, can generate bicyclo[3.2.1]octanes with up to four stereogenic centers, including two quaternary carbons. acs.orgnih.gov These reactions often proceed in good yields (53-98%), with diastereoselectivities ranging from 1:1 to 5:1 dr and high enantioselectivities (up to 95:5 ee). acs.orgnih.gov

Similarly, the domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, under organocatalytic conditions, affords substituted bicyclo[3.2.1]octan-2-ones with four contiguous stereocenters as a single diastereoisomer and with excellent enantioselectivities. rsc.org

The following table summarizes key findings in organocatalytic approaches to bicyclo[3.2.1]octane synthesis:

ReactantsCatalyst TypeKey TransformationStereoselectivityYieldReference
β,γ-Unsaturated 1,2-ketoesters & Cyclic 1,3-ketoestersChiral AmineDomino Michael/Aldolup to 95:5 ee, 1:1 to 5:1 dr53-98% acs.org, nih.gov
1,4-Cyclohexanedione & NitroalkenesOrganocatalystDomino Michael-HenryExcellent ee, single diastereoisomer- rsc.org
β,γ-Unsaturated amides & 1,3-ketoestersThiourea-based catalystDomino Michael/AldolExcellent dr, up to 37% ee60% nih.gov

Transition Metal-Mediated Carbocyclization Approaches

Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex carbocyclic frameworks. Various transition metals, including rhodium, cobalt, and gold, have been utilized in carbocyclization reactions to form the bicyclo[3.2.1]octane skeleton. researchgate.netthieme-connect.de

Gold(I) catalysts, for example, have been shown to effectively catalyze the 5-endo-dig carbocyclization of acetylenic β-ketoesters to produce bicyclo[3.2.1]octane derivatives in excellent yields. scispace.com This method is tolerant of a range of functional groups. scispace.com

Transition-metal-mediated [m+n+2] carbocyclization reactions represent another efficient one-step strategy for constructing multiple carbon-carbon bonds with high chemo-, regio-, and stereoselectivity. thieme-connect.de While this area is still developing, it holds significant promise for the synthesis of complex bicyclic systems. thieme-connect.de

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

The intramolecular Diels-Alder (IMDA) reaction is a powerful and reliable method for the construction of polycyclic systems, including the bicyclo[3.2.1]octane framework. mdpi.commdpi.com This reaction involves the cycloaddition of a diene and a dienophile that are tethered within the same molecule. masterorganicchemistry.com

A "Type 2" intramolecular Diels-Alder reaction, where the tether connects the dienophile to the C2 position of the diene, can lead to the formation of bridged bicyclic products like the bicyclo[3.2.1]octane system. masterorganicchemistry.com For instance, the IMDA reaction of a 5-vinyl-1,3-cyclohexadiene derivative has been utilized as a key step in the synthesis of highly functionalized, enantiopure bicyclo[3.2.1]octane systems. mdpi.com

Furthermore, a sequential Diels-Alder reaction followed by a rearrangement has been developed to access functionalized bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane skeletons. acs.org

Tandem Annulation Sequences (e.g., Michael-Aldol)

Tandem or domino reactions provide an elegant and atom-economical approach to complex molecules by orchestrating multiple bond-forming events in a single pot. rsc.org The Michael-Aldol annulation is a particularly effective strategy for the construction of bicyclo[3.2.1]octane derivatives. rsc.orgucl.ac.uk

This sequence typically involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to form the bicyclic ring system. rsc.org The reaction of cycloalkane-1,3-diones with enals under basic or acidic conditions can provide a general route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones. rsc.org The stereochemical outcome of this annulation can sometimes be controlled by the choice of solvent, base, and temperature. rsc.org For instance, in the synthesis of bicyclo[3.2.1]octane diones, the presence of an α-methyl group on the Michael acceptor can influence the stereochemical preference, favoring the endo-alcohol product. nih.gov

Skeletal Rearrangements and Ring Manipulation for Bicyclo[3.2.1]octane Construction

In addition to building the bicyclic framework from acyclic or monocyclic precursors, strategies involving the rearrangement of existing polycyclic systems are also employed.

Fragmentation Reactions of Polycyclic Precursors

Fragmentation reactions of strained polycyclic molecules can provide a strategic entry into the bicyclo[3.2.1]octane core. One such approach involves the deconstruction of a tricyclo[3.2.1.0³,⁶]octane intermediate. nih.gov Through selective carbon-carbon bond cleavage of the cyclobutane (B1203170) ring within this tricyclic system, the bicyclo[3.2.1]octane framework can be accessed. nih.gov For example, reduction of a carbonyl group at the C7 position of the tricyclooctane to an alcohol, followed by further transformations, can induce the desired fragmentation. nih.gov

Another example is the Grob fragmentation, a reaction involving the fragmentation of a 1,3-diheterofunctionalized compound, which has been utilized in the synthesis of the bicyclo[3.2.1]octane ring system of certain natural products. researchgate.netthieme-connect.de

Acid-Catalyzed Pinacol-Type Rearrangements

A powerful strategy for constructing the bicyclo[3.2.1]octan-2-one core, a direct precursor to this compound, involves acid-catalyzed pinacol-type rearrangements. masterorganicchemistry.comresearchgate.net This class of reactions typically starts from a vicinal diol (a 1,2-diol) which, upon treatment with acid, undergoes dehydration to form a carbocation. masterorganicchemistry.com This is followed by a 1,2-alkyl or 1,2-hydride shift, leading to a more stable carbocation, which is then quenched to afford the rearranged product. masterorganicchemistry.com

In the context of bicyclic systems, these rearrangements can be particularly useful for ring expansion or contraction, providing access to strained and complex molecular architectures. masterorganicchemistry.com For instance, the treatment of specific 1-methoxybicyclo[2.2.2]oct-5-en-2-ols with p-toluenesulfonic acid in boiling benzene (B151609) has been shown to yield bicyclo[3.2.1]oct-6-en-2-ones. researchgate.net The regioselectivity of this rearrangement, dictating which bond migrates, is notably influenced by the substituents present on the bicyclic framework. researchgate.net

A related approach, the semi-pinacol rearrangement, has been successfully employed using 2,3-epoxy silyl (B83357) ethers to diastereoselectively synthesize bicyclo[3.2.1]octan-2-ones and -3-ones. researchgate.net This method relies on a stereospecific 1,2-migration and can be adapted for enantioselective synthesis by starting with nonracemic materials like norcamphor. researchgate.net The use of a catalytic amount of a Lewis acid, such as Me3SiX (where X is I or OTf), can lead to higher yields compared to stoichiometric approaches. researchgate.net

A two-step sequence combining a samarium(II) iodide-mediated transannular pinacol (B44631) coupling with an acid-catalyzed pinacol rearrangement has also been developed to prepare 1-substituted bicyclo[2.1.1]hexan-5-ones, showcasing the versatility of this rearrangement in accessing diverse bicyclic ketones. acs.org

Starting Material Reaction Type Key Reagents Product Reference
1,2-diols (vicinal diols)Pinacol RearrangementStrong acid (e.g., H2SO4)Ketones masterorganicchemistry.com
1-Methoxybicyclo[2.2.2]oct-5-en-exo-2-olsPinacol-Type Rearrangementp-toluenesulfonic acidBicyclo[3.2.1]oct-6-en-2-ones researchgate.net
2,3-Epoxy silyl ethersSemi-Pinacol RearrangementLewis acid (e.g., Me3SiX)Bicyclo[3.2.1]octan-2-ones/3-ones researchgate.net
Cyclobutanedione derivativesSmI2-mediated Pinacol Coupling & Acid-catalyzed Pinacol RearrangementSmI2, p-TsOH1-Substituted bicyclo[2.1.1]hexan-5-ones acs.org

Derivatization and Functionalization Strategies of the Bicyclo[3.2.1]octan-2-ol Scaffold

Once the core bicyclo[3.2.1]octan-2-ol structure is obtained, a variety of derivatization and functionalization strategies can be employed to generate a diverse range of analogs. These modifications are crucial for exploring the structure-activity relationships of these compounds in various applications.

Selective Hydroxylation and Oxidation Processes

The selective hydroxylation of C-H bonds in the bicyclo[3.2.1]octane skeleton is a valuable tool for introducing new functional groups. For instance, manganese-catalyzed C(sp3)–H functionalization has been shown to effectively oxygenate methylene (B1212753) sites. nih.gov The reaction of spiro[2.5]octane, a related bicyclic system, can lead to the formation of bicyclo[4.2.0]octan-1-ol, providing evidence for the involvement of cationic intermediates. nih.gov

The oxidation of alcohols within the bicyclic framework to ketones is another common transformation. Jones reagent is a classic and effective method for oxidizing secondary alcohols, such as exo-bicyclo[3.2.1]octan-6-ol, to the corresponding ketone, bicyclo[3.2.1]octan-6-one. gla.ac.uk Furthermore, selective oxidation of silyl enol ethers to enones can be achieved using visible-light-promoted organocatalytic aerobic oxidation. researchgate.net

Substrate Reaction Catalyst/Reagent Product Reference
Spiro[2.5]octaneC-H Oxygenation[Mn(OTf)2(TIPSpdp)], H2O2Bicyclo[4.2.0]octan-1-ol nih.gov
exo-Bicyclo[3.2.1]octan-6-olAlcohol OxidationJones ReagentBicyclo[3.2.1]octan-6-one gla.ac.uk
Silyl enol etherAerobic OxidationVisible light, OrganocatalystEnone researchgate.net

Halogenation and Introduction of Heteroatoms

The introduction of halogens and other heteroatoms into the bicyclo[3.2.1]octane framework can significantly alter its chemical and biological properties. Decarboxylative halogenation, also known as the halodecarboxylation reaction, provides a method to convert carboxylic acids into their corresponding halides by cleaving the carbon-carbon bond adjacent to the carboxyl group. acs.org This can be a useful alternative to direct aromatic halogenation, especially when specific regioselectivity is desired. acs.org

The synthesis of 3-chlorobicyclo[3.2.1]-3-octen-2-ol has been achieved from 3,4-dichlorobicyclo[3.2.1]-2-octene through a two-step process involving esterification with a carboxylate salt followed by hydrolysis in a strong base. google.com This method highlights a pathway to introduce both a halogen and a hydroxyl group onto the bicyclic scaffold.

The introduction of heteroatoms can also be achieved through skeletal rearrangements. For instance, the treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride or under Appel conditions can promote skeletal rearrangements, leading to the formation of new heterocyclic systems. beilstein-journals.org

Starting Material Reaction Key Reagents Product Reference
Carboxylic AcidsDecarboxylative HalogenationHalogen sourceOrganic Halides acs.org
3,4-Dichlorobicyclo[3.2.1]-2-octeneEsterification and HydrolysisCarboxylate salt, Strong base3-Chlorobicyclo[3.2.1]-3-octen-2-ol google.com
6,8-Dioxabicyclo[3.2.1]octan-4-olsSkeletal RearrangementThionyl chloride or Appel conditionsRearranged Heterocyclic Systems beilstein-journals.org

Formation of Complex Esters and Ethers

The hydroxyl group of this compound and its analogs serves as a convenient handle for the formation of a wide variety of esters and ethers. Standard esterification procedures, such as reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, can be employed. For example, exo-bicyclo[3.2.1]octan-6-ol can be converted to its acetate (B1210297) ester by treatment with acetic anhydride in pyridine. gla.ac.uk

The formation of ethers, such as benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, can be accomplished by reacting the alcohol with the corresponding benzyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide. google.com Alternatively, conditions involving benzyltrichloroacetimidate in the presence of a catalytic amount of acid can also be used to introduce benzyl protecting groups. google.com

A method for preparing substituted bicyclic alcohol esters involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octene with a carboxylate salt in a suitable solvent. google.com This reaction proceeds to give the corresponding ester derivative of the bicyclic alcohol.

Reactant 1 Reactant 2 Reaction Type Product Reference
exo-Bicyclo[3.2.1]octan-6-olAcetic anhydrideEsterificationexo-Bicyclo[3.2.1]octan-6-yl acetate gla.ac.uk
AlcoholBenzyl bromide/chlorideEtherificationBenzyl ether google.com
3,4-Dichlorobicyclo[3.2.1]-2-octeneCarboxylate saltEsterificationSubstituted bicyclic alcohol ester google.com

High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopic methods are indispensable for the detailed structural assignment of complex organic molecules like this compound. These techniques provide a wealth of information regarding the connectivity of atoms, their spatial arrangement, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is crucial for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals and for determining its relative stereochemistry.

Predicted ¹H and ¹³C NMR data for this compound are available from chemical suppliers and databases. researchgate.net While experimental data for the parent compound is not readily found in peer-reviewed literature, analysis of closely related structures, such as substituted bicyclo[3.2.1]octane systems, provides a strong basis for understanding the expected spectral features. cdnsciencepub.comresearchgate.netpsu.edu

For instance, in the ¹H NMR spectrum, the chemical shifts of the methyl group and the protons on the bicyclic framework are influenced by their spatial orientation (exo vs. endo) and their proximity to the hydroxyl group. The bridgehead protons typically exhibit characteristic chemical shifts and coupling constants.

2D NMR experiments are essential for establishing the connectivity and spatial relationships between different parts of the molecule:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems throughout the bicyclic skeleton. psu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of each carbon signal based on the chemical shift of its attached proton(s). cdnsciencepub.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the carbon skeleton and confirming the position of the methyl and hydroxyl groups. cdnsciencepub.comresearchgate.net

NOE (Nuclear Overhauser Effect) Spectroscopy (e.g., NOESY or ROESY): NOE experiments detect through-space interactions between protons that are in close proximity, which is critical for determining the relative stereochemistry. For example, an NOE between the methyl protons and specific protons on the bicyclic frame can help to establish the exo or endo orientation of the methyl group. cdnsciencepub.com

In a study of a related bicyclo[3.2.1]octane derivative, 2D NMR techniques, including COSY and ROESY, were instrumental in confirming the configuration of chiral centers. psu.edu Specifically, W-like long-range couplings in the COSY spectrum and through-space interactions in the ROESY spectrum provided definitive stereochemical assignments. psu.edu

Table 1: Predicted NMR Data for this compound

TechniqueDescriptionPredicted Data Source
¹H NMRProvides information on the chemical environment and connectivity of hydrogen atoms. researchgate.net
¹³C NMRProvides information on the carbon skeleton of the molecule. researchgate.netdoi.org

For this compound, the IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org Another key feature would be the C-O stretching vibration, typically appearing in the 1000-1200 cm⁻¹ region. libretexts.org The exact position of these bands can provide subtle clues about the conformation and the extent of hydrogen bonding. In a study of related 2-methylbicyclo[3.3.1]nonan-2-ols, the C-O stretching frequencies in the IR spectrum were used to help assign the axial or equatorial position of the hydroxyl group. psu.edu

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data by providing information on the carbon-carbon bonds of the bicyclic skeleton.

A detailed analysis of the vibrational spectra of bicyclo[3.2.1]octane and its oxygenated derivatives has been performed using ab initio calculations to assign the observed IR and Raman bands. doi.orgresearchgate.net Such theoretical calculations, when compared with experimental spectra, can aid in the conformational analysis of this compound.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak ([M]⁺) may be observed, but for alcohols, it is often weak or absent due to rapid fragmentation. libretexts.orgyoutube.com Key fragmentation processes for alcohols include:

Alpha-cleavage: Cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this would involve the loss of a methyl radical or cleavage of the C1-C2 or C2-C3 bonds of the bicyclic ring, leading to stable oxonium ions.

Dehydration: The elimination of a water molecule ([M-18]⁺) is a very common fragmentation pathway for alcohols. researchgate.netyoutube.com The resulting radical cation can then undergo further fragmentation.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of the orientation of the methyl and hydroxyl groups (i.e., exo or endo). Furthermore, if a chiral resolution is performed, X-ray analysis of a single enantiomer would establish its absolute configuration.

While no crystal structure for this compound itself has been reported in the Cambridge Structural Database, the crystal structures of numerous other bicyclo[3.2.1]octane derivatives have been determined. google.comgoogle.comrsc.orgresearchgate.netbeilstein-journals.org These studies demonstrate the utility of X-ray crystallography in confirming the stereochemistry of complex bicyclic systems and in understanding the conformational preferences of the rings. For example, the crystal structure of a dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivative was determined, revealing detailed information about its solid-state conformation. google.comgoogle.com

Dynamic Conformational Studies (e.g., Variable Temperature NMR, Lanthanide Induced Shift)

The bicyclo[3.2.1]octane system is not entirely rigid and can undergo conformational changes, such as ring flipping of the six-membered ring. Dynamic NMR techniques can be employed to study these conformational equilibria and the energy barriers associated with them.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to the slowing or freezing out of conformational exchange processes. tib.eu For a molecule like this compound, VT-NMR could potentially be used to study the equilibrium between different chair and boat conformations of the six-membered ring. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer might be observed, allowing for the determination of their relative populations and the free energy of activation for the conformational change. Such studies have been performed on related bicyclic systems to measure rotation barriers. researchgate.net

Lanthanide Induced Shift (LIS) Reagents: Chiral lanthanide shift reagents can be used to induce large changes in the chemical shifts of protons in a chiral molecule, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide metal center. This technique can be used to simplify complex NMR spectra and to help in assigning signals. For enantiomeric mixtures, chiral LIS reagents can cause the separation of signals for the two enantiomers, allowing for the determination of enantiomeric purity. researchgate.net The application of LIS reagents has been used to study the conformation of other bicyclic alcohols in solution. southwales.ac.uk

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses chiral centers, and therefore can exist as a pair of enantiomers. The separation and analysis of these enantiomers are crucial for many applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

In chiral HPLC, a racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols. researchgate.net The choice of the mobile phase is also critical for achieving good separation. researchgate.net

While a specific chiral HPLC method for this compound is not described in the literature, methods for the enantioseparation of other bicyclic alcohols and related compounds have been successfully developed. researchgate.net These methods can serve as a starting point for developing a separation protocol for the enantiomers of this compound. The successful separation would not only allow for the determination of enantiomeric purity but also for the isolation of the individual enantiomers for further characterization and biological testing.

Mechanistic Investigations of 2 Methylbicyclo 3.2.1 Octan 2 Ol Reactivity

Detailed Reaction Pathways and Transition State Characterization

The reactivity of the 2-methylbicyclo[3.2.1]octan-2-ol system is often dictated by the formation and subsequent rearrangement of high-energy intermediates such as carbocations and radicals. The stability of the bicyclo[3.2.1]octane skeleton, relative to other bicyclic systems, plays a significant role in directing these reaction pathways.

Carbocation-mediated pathways are common, particularly in solvolysis reactions of related bicyclo[3.2.1]octyl derivatives. For instance, the acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate involves the formation of a 6-bicyclo[3.2.1]octyl cation, which can undergo a 4,6-hydride shift and rearrangement to yield products with a bicyclo[2.2.2]octyl skeleton. acs.org The stability of the tertiary 2-methylbicyclo[3.2.1]octan-2-yl carbocation, which can be formed by protonation of the corresponding alkene (2-methylbicyclo[3.2.1]oct-2-ene) or by dehydration of the alcohol, is a key factor in its reactions. This cation is known to be in equilibrium with other isomeric carbocations through Wagner-Meerwein rearrangements. acs.org

Radical-mediated pathways also provide routes to the bicyclo[3.2.1]octane framework. For example, the rearrangement of the bicyclo[2.2.2]oct-5-en-2-yl radical to the more stable bicyclo[3.2.1]oct-6-en-2-yl radical proceeds through a cyclopropylcarbinyl radical transition state. acs.org The balance between ring strain and radical stability influences the product ratios in such rearrangements. acs.org Another pathway involves the Sm(II)-induced 1,2-rearrangement and ring expansion of methylenebicyclo[4.2.0]octanone to yield a methylenebicyclo[3.2.1]octanol. This reaction is proposed to proceed through a ketyl radical intermediate, followed by a ketyl-olefin cyclization and radical fragmentation. acs.org

Furthermore, cascade reactions involving cycloadditions and subsequent rearrangements offer efficient pathways to construct the bicyclo[3.2.1]octane core. rsc.org An oxidative dearomatization-induced intramolecular [5+2] cycloaddition followed by a pinacol-type rearrangement is one such elegant strategy to form the bridged bicyclic system. rsc.org

Regioselectivity and Stereospecificity in Electrophilic and Cycloaddition Reactions

The stereochemical outcome of reactions involving this compound and its precursors is highly dependent on the reaction type and conditions.

The synthesis of this compound itself, via the nucleophilic addition of a methyl organometallic reagent to bicyclo[3.2.1]octan-2-one, demonstrates a notable lack of stereoselectivity. The addition of methylmagnesium bromide to the ketone results in an almost equimolar mixture of the exo- and endo-alcohols, indicating that steric and stereoelectronic factors are finely balanced in the transition state. thieme-connect.de

PrecursorReagentProduct(s)Diastereomeric Ratio (exo:endo)
Bicyclo[3.2.1]octan-2-oneMethylmagnesium bromideThis compound53:47

In contrast to the formation of the tertiary alcohol, other reactions within the bicyclo[3.2.1]octane system can exhibit high levels of selectivity. Cycloaddition reactions are powerful tools for constructing the bicyclo[3.2.1]octane skeleton with excellent stereocontrol.

Intramolecular [5+2] Cycloaddition: The reaction of oxidopyrylium ylides with alkenes or alkynes can construct bridged bicyclo[3.2.1] ring systems in a single step, often with high stereospecificity derived from the dienophile. rsc.orgresearchgate.net

Intramolecular Nitrone Cycloaddition: A highly regio- and diastereoselective strategy for synthesizing complex bicyclo[3.2.1]octane scaffolds involves the intramolecular 1,3-dipolar cycloaddition of nitrones derived from vinylogous carbonates. rsc.org

Electrophilic additions to unsaturated precursors also show distinct selectivity. The reaction of 2-methyl-endo-tricyclo[3.2.1.02,4]octane (a derivative containing a cyclopropane (B1198618) ring) with bromine proceeds via corner attack on the cyclopropane ring. This leads to the formation of specific dibromo- and methoxy-bromo-bicyclo[3.2.1]octane products with inversion of configuration at the site of electrophilic attack. acs.org However, when a double bond is present elsewhere in the molecule, as in 2-methyl-endo-tricyclo[3.2.1.02,4]oct-6-ene, electrophilic addition occurs preferentially at the double bond. acs.org

Ring Opening and Fragmentation Mechanisms within Bicyclic Systems

The strained nature of bicyclic systems makes them susceptible to ring-opening and fragmentation reactions, which can be synthetically useful for creating new molecular frameworks. The bicyclo[3.2.1]octane skeleton can be both a product of and a substrate for such transformations.

One key mechanism involves the acid-catalyzed opening of a cyclopropane ring fused to the bicyclo[3.2.1]octane framework. For example, treatment of a tricyclo[3.2.1.02,7]octan-6-one with nucleophiles like methanol (B129727) in the presence of an acid catalyst leads to a regio- and stereoselective homoconjugate addition. nih.gov This process opens the cyclopropane ring to form a functionalized bicyclo[3.2.1]oct-1-ene system. nih.gov

Skeletal rearrangements and fragmentations can also be initiated from other bicyclic or tricyclic precursors to generate the bicyclo[3.2.1]octane core. A strategy of "skeletal diversification" allows for the cleavage of specific C-C bonds in a strained tricyclooctane intermediate to produce various bicyclic systems, including the bicyclo[3.2.1]octane framework. nih.gov

Conversely, fragmentation of the bicyclo[3.2.1]octane system itself is a known reaction pathway. acs.org These fragmentations can be triggered by the formation of radical or ionic intermediates, leading to the cleavage of one of the rings. For instance, the fragmentation of related bicyclic ketones can be induced by ketyl radicals, leading to the formation of monocyclic products. nih.gov These reactions are often driven by the release of ring strain.

Starting Material TypeReaction ConditionKey IntermediateResulting Structure
Tricyclo[3.2.1.02,7]octan-6-oneAcid catalyst, Nucleophile (e.g., MeOH)CarbocationFunctionalized bicyclo[3.2.1]oct-1-ene
Strained TricyclooctaneDIBAL reduction followed by mesylationCation at C7Bicyclo[3.2.1]octane core
Bicyclic KetoneSamarium(II) iodideKetyl radicalRing-opened products

C-H Bond Activation Mechanisms in Bridged Alcohols

The direct functionalization of unactivated C-H bonds is a significant goal in modern organic synthesis, allowing for more efficient and atom-economical transformations. In bridged alcohols like this compound, certain C-H bonds are sterically accessible and electronically primed for activation.

A prominent method for such transformations is the use of powerful oxidizing agents like dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO). researchgate.net These reagents can perform O-insertion reactions into C-H bonds under mild and neutral conditions. researchgate.net

The mechanism of dioxirane-mediated C-H oxidation is generally believed to proceed via a concerted, "oxenoid"-type insertion mechanism. The transition state involves the direct insertion of the oxygen atom from the dioxirane (B86890) into the C-H bond.

The regioselectivity of these reactions is governed by a combination of steric and electronic factors:

Electronic Effects: Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary, due to the stabilizing effect of alkyl groups on the partial positive charge that develops on the carbon atom in the transition state.

Steric Effects: The accessibility of the C-H bond is crucial. In rigid bicyclic systems, sterically unhindered C-H bonds are preferentially oxidized.

For this compound, the tertiary C-H bonds at the bridgehead positions (C-1 and C-5) would be primary targets for oxidation, provided they are sterically accessible. The presence of the hydroxyl and methyl groups at C-2 would influence the steric environment and could direct the oxidant to specific sites on the bicyclic framework. The stereoselectivity of the insertion would be dictated by the trajectory of the dioxirane approach, which is often from the less hindered face of the molecule. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Methylbicyclo 3.2.1 Octan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 2-Methylbicyclo[3.2.1]octan-2-ol. Methods such as B3LYP with basis sets like 6-31G(d) or 6-311G(d,p) are commonly used to perform geometry optimizations and energy calculations for bicyclic systems. nih.govacs.org

Theoretical investigations into various derivatives of bicyclo[3.2.1]octane have been conducted, providing a basis for understanding the electronic properties of this compound. nih.gov For instance, calculations on related bicyclic alcohols have been used to determine their heats of formation and electrostatic potentials. nih.govacs.org The electrostatic potential surface of this compound would highlight the electron-rich region associated with the hydroxyl group's oxygen atom, indicating its propensity to act as a hydrogen bond acceptor.

Table 1: Calculated Properties of this compound

Property Value Source
Molecular Formula C9H16O nih.gov
Molecular Weight 140.22 g/mol nih.gov
XLogP3 1.8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

Molecular Dynamics and Conformational Search Algorithms

The conformational flexibility of this compound is a key determinant of its reactivity and interactions. The bicyclo[3.2.1]octane skeleton can exist in different conformations, primarily involving the six-membered ring which can adopt chair and boat forms. rsc.org While the twin-chair conformation is generally the most stable for the parent bicyclo[3.3.1]nonane system, substitutions can alter the conformational preferences. rsc.org

Molecular dynamics (MD) simulations and conformational search algorithms can be employed to explore the potential energy surface of this compound and identify its low-energy conformers. Such studies on related ether alcohols have shown that temperature can influence conformational populations, with higher temperatures leading to increased dihedral bond rotations and less elongated molecular structures. mdpi.com For this compound, MD simulations would likely show dynamic interconversion between different conformers, with the relative populations dictated by their respective energies. The presence of the methyl group at the C2 position would also influence the conformational landscape, potentially favoring conformers that minimize steric interactions.

Theoretical Prediction of Reaction Mechanisms and Kinetics

Computational methods are invaluable for predicting the mechanisms and kinetics of reactions involving this compound. A common reaction for tertiary alcohols like this is dehydration under acidic conditions, which proceeds through a carbocation intermediate. Theoretical studies on the solvolysis of related bicyclo[3.2.1]octanyl systems have shown that the formation of carbocations is a key step. researchgate.net

In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would lead to the formation of a tertiary carbocation at the C2 position. DFT calculations can be used to model the structure and stability of this carbocation. acs.orgnih.gov Furthermore, these calculations can predict the transition states and activation energies for subsequent rearrangement reactions, such as Wagner-Meerwein shifts, which are common in bicyclic systems. researchgate.net For example, the biosynthesis of bicyclic terpenes often involves complex carbocation-driven cyclizations and rearrangements, which can be modeled computationally. beilstein-journals.orgnih.gov The kinetics of these reactions can be estimated using transition state theory in conjunction with the calculated energetic data.

Computational Studies of Intramolecular and Intermolecular Interactions

The hydroxyl group in this compound enables it to participate in both intramolecular and intermolecular hydrogen bonding. Computational studies are well-suited to investigate the nature and strength of these interactions.

Molecular dynamics simulations on related ether alcohols have demonstrated the competition between intramolecular and intermolecular hydrogen bonding. mdpi.com For this compound, intramolecular hydrogen bonding could potentially occur between the hydroxyl group and the electron cloud of the bicyclic ring system, although this is less common than intermolecular interactions.

Intermolecular hydrogen bonding is expected to be a dominant feature in the condensed phase of this compound, leading to the formation of dimers and larger aggregates. Quantum chemical calculations can quantify the strength of these hydrogen bonds by determining the interaction energies and analyzing the geometric parameters of the hydrogen-bonded complexes. Studies on other bicyclic systems have also highlighted the importance of other weak interactions, such as C-H···O hydrogen bonds, in stabilizing specific conformations. rsc.org The interplay of these non-covalent interactions governs the macroscopic properties of the compound, such as its boiling point and solubility.

Applications and Future Directions in 2 Methylbicyclo 3.2.1 Octan 2 Ol Research

Strategic Building Blocks for Complex Molecular Architectures

The bicyclo[3.2.1]octane core is a recurring motif in a multitude of complex natural products, many of which exhibit significant biological activity. The strategic use of pre-formed bicyclic building blocks can dramatically simplify the synthesis of these intricate molecular architectures.

Synthesis of Diterpenoids and Other Biologically Relevant Natural Product Analogs

The bicyclo[3.2.1]octane skeleton is a key structural feature of several classes of diterpenoids, including ent-kaurenoids, aphidicolin, stemarane, and the phytoalexin oryzalexin S. researchgate.netmdpi.comnih.gov Synthetic strategies toward these molecules often involve the construction of this core element as a pivotal step. scielo.brresearchgate.net While many syntheses build the bicyclic system through intramolecular reactions or rearrangements, the use of a pre-existing bicyclo[3.2.1]octane framework like that of 2-Methylbicyclo[3.2.1]octan-2-ol could offer a more direct and convergent approach.

Commonly, the synthesis of these diterpenoids relies on the rearrangement of a bicyclo[2.2.2]octane intermediate to form the desired bicyclo[3.2.1]octane system. mdpi.comgla.ac.uk For instance, the synthesis of stemarane diterpenoids has been achieved through the acid-catalyzed rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones to 4-methylbicyclo[3.2.1]oct-3-en-6-ones. gla.ac.uk Similarly, the core of aphidicolin and stemodane diterpenoids, which feature the bicyclo[3.2.1]octane moiety, has been constructed using this skeletal rearrangement strategy. austinpublishinggroup.com

The tertiary alcohol group in this compound is a key functional handle that could be exploited in acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, to generate intermediates suitable for elaboration into these complex natural products. gla.ac.uk This positions the compound as a potential chiron for accessing a variety of biologically important molecules.

Table 1: Examples of Diterpenoids with a Bicyclo[3.2.1]octane Core

Natural Product Class Noted Biological Activity
ent-kaurene ent-kauranoid Precursor to a wide range of bioactive diterpenoids.
Aphidicolin Aphidicolane Antiviral and antitumor (inhibits DNA polymerase α). mdpi.com
Stemarin Stemarane Diterpenoid with a unique C/D ring system. scielo.brrsc.org

| Oryzalexin S | Phytoalexin | Antifungal agent found in rice. nih.gov |

Construction of Three-Dimensional Chemical Space in Drug Design

Modern drug discovery increasingly emphasizes the exploration of three-dimensional (3D) chemical space to identify novel drug candidates with improved properties. Flat, aromatic structures that have dominated medicinal chemistry are often associated with promiscuity and poor physicochemical properties. In contrast, sp³-rich, rigid scaffolds like the bicyclo[3.2.1]octane framework provide a means to construct molecules with well-defined spatial arrangements of functional groups. ucl.ac.ukresearchgate.net

The rigid nature of the this compound scaffold reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. mdpi.com This pre-organization of substituents into a defined 3D orientation is a significant advantage in the rational design of new therapeutic agents. By using this compound as a starting point, chemists can systematically explore the 3D space around a core structure, leading to the discovery of novel pharmacophores and drug leads. ucl.ac.ukmdpi.com

Development of Conformationally Restricted Analogs and Bioisosteres

The bicyclo[3.2.1]octane system can serve as a saturated bioisostere for aromatic rings, particularly the para-substituted phenyl ring. mdpi.com Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Replacing a flexible or planar moiety with a rigid, saturated scaffold like this compound can lead to several benefits, including:

Improved Metabolic Stability: Saturated rings are often less susceptible to metabolic degradation than aromatic systems.

Enhanced Solubility: The introduction of sp³ centers can improve the aqueous solubility of a compound.

Novel Intellectual Property: The creation of new chemical entities with unique core structures.

The defined stereochemistry of this compound makes it an attractive scaffold for creating conformationally restricted analogs of known bioactive molecules. By locking key pharmacophoric groups into a specific spatial orientation, it is possible to probe the bioactive conformation of a ligand and potentially increase its potency and selectivity. researchgate.net

Integration into Advanced Materials and Chemical Probes

While the direct application of this compound in materials science is not yet widely reported, the properties of bicyclic compounds suggest significant potential in this area. The rigidity and defined structure of the bicyclo[3.2.1]octane core could be exploited in the synthesis of novel polymers with unique thermal and mechanical properties. Bicyclic monomers, in general, are known to undergo ring-opening polymerization to produce polymers with monocyclic rings within the polymer chain. mdpi.comresearchgate.net The alcohol functionality of this compound could be derivatized to create polymerizable monomers, such as bicyclic carbonates or urethanes. researchgate.netnih.gov

Furthermore, the bicyclo[3.2.1]octane scaffold has potential as a core structure for the development of chemical probes. For example, derivatives of 8-azabicyclo[3.2.1]octane have been radiolabeled with isotopes like Carbon-11 and Fluorine-18 for use as selective radioligands in Positron Emission Tomography (PET) imaging of the dopamine transporter. nih.govresearchgate.net The stable and well-defined structure of this compound could similarly be adapted for the creation of probes to study other biological targets.

Emerging Methodologies and Underexplored Reactivity

The synthesis of the bicyclo[3.2.1]octane framework continues to be an active area of research, with several emerging methodologies being developed. These include organocatalyzed domino reactions, such as Michael-Henry reactions, and radical-mediated cyclizations of alkynyl ketones, which offer efficient and stereoselective routes to this important scaffold. mdpi.comnih.govnih.gov

The reactivity of this compound itself remains a subject with potential for further exploration. As a tertiary bicyclic alcohol, it is prone to side reactions like dehydration and elimination, which presents challenges for certain transformations. scielo.br However, this reactivity could also be harnessed. For example, acid-catalyzed rearrangements could provide access to other bicyclic or rearranged carbocyclic skeletons. gla.ac.uk

An area of significant interest is the development of biocatalytic methods for the enantioselective synthesis of chiral tertiary alcohols. The enzymatic kinetic resolution of tertiary bicyclic alcohols using lipases has shown promise, achieving high conversions and excellent enantiomeric excess for some substrates. researchgate.netscielo.br Applying such biocatalytic methods to this compound could provide an efficient route to its enantiomerically pure forms, which would be highly valuable as chiral building blocks in asymmetric synthesis. scielo.br

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
ent-kaurene
Aphidicolin
Stemarin
Oryzalexin S
Stemodin
1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one

Q & A

Basic Research Questions

Q. What are the key spectroscopic identifiers (NMR, IR, MS) for 2-Methylbicyclo[3.2.1]octan-2-ol, and how can they distinguish between exo/endo isomers?

  • Methodological Answer :

  • Mass Spectrometry (MS) : The molecular ion peak for C₉H₁₆O (140.23 g/mol) should appear at m/z 140. Key fragmentation patterns include loss of H₂O (m/z 122) and characteristic bicyclic hydrocarbon fragments. Compare with EPA/NIH spectral data for bicyclo[3.2.1]octan-2-ol derivatives .
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to differentiate exo/endo isomers. The hydroxyl proton in the exo isomer typically shows a downfield shift (δ ~2.5–3.5 ppm) due to hydrogen bonding, while endo protons may exhibit distinct coupling patterns in the bicyclic framework. Reference stereoisomer studies of dioxabicyclo[3.2.1]octan-2-ol analogs for splitting trends .
  • IR : A broad O-H stretch (~3200–3600 cm⁻¹) confirms the alcohol group. Bicyclic ring vibrations (C-C stretches) appear at 1000–1200 cm⁻¹.

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Acid-Catalyzed Rearrangements : Use concentrated sulfuric acid to isomerize precursors like 2-methylbicyclo[3.2.1]octane, as described in transformations of bridged bicyclic hydrocarbons .
  • Enantioselective Synthesis : Apply lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) for chiral separation, similar to methods used for aliphatic secondary alcohols like octan-2-ol .
  • Natural Product Isolation : Explore arthropod-derived semiochemicals (e.g., dioxabicyclo[3.2.1]octan-2-ol derivatives in beetles) for biosynthetic pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ring strain and conformational flexibility using software like Gaussian or ORCA. Compare calculated NMR shifts (e.g., via GIAO method) with experimental data to validate exo/endo configurations .
  • X-ray Crystallography : Use programs like SIR97 for crystal structure determination. Refine atomic coordinates to resolve ambiguities in hydroxyl group orientation .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict IR and NMR spectra, addressing discrepancies between studies .

Q. What experimental design considerations are critical for studying the reactivity of this compound in acid-catalyzed reactions?

  • Methodological Answer :

  • Acid Selection : Use sulfuric acid (H₂SO₄) for carbocation-mediated rearrangements, monitoring via TLC or GC-MS. Compare with milder acids (e.g., p-toluenesulfonic acid) to control reaction pathways .
  • Temperature Control : Conduct reactions at 0–25°C to minimize side products (e.g., dehydration to alkenes).
  • Isotopic Labeling : Introduce 2H^2 \text{H} or 18O^{18} \text{O} labels to track proton transfer and oxygen migration mechanisms .

Q. How does the bicyclic framework influence the compound’s physicochemical properties (e.g., solubility, boiling point)?

  • Methodological Answer :

  • Solubility : Assess in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. The bicyclic structure and hydroxyl group reduce solubility in water compared to linear alcohols .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to measure melting/boiling points. Compare with adamantane derivatives to evaluate steric effects .

Data Analysis and Validation

Q. How to address conflicting reports on the biological activity of bicyclo[3.2.1]octan-2-ol derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference studies on arthropod semiochemicals (e.g., brevicomin analogs) to identify structure-activity relationships (SARs). Note substituent effects (e.g., methyl vs. ethyl groups) on pheromone activity .
  • Bioassays : Conduct enantiomer-specific assays using gas chromatography-electroantennographic detection (GC-EAD) to validate target species responses .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant suits, and fume hoods to prevent dermal/ocular exposure. Inspect gloves for defects before use .
  • Ventilation : Maintain airflow ≥0.5 m/s to avoid inhalation risks. Monitor airborne concentrations with OSHA-compliant sensors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Theoretical and Applied Research

Q. What role does this compound play in natural product chemistry?

  • Methodological Answer :

  • Ecological Studies : Isolate and quantify the compound from insect exudates (e.g., bark beetles) using headspace-SPME-GC/MS. Correlate its presence with mating or aggregation behaviors .
  • Synthetic Biology : Engineer microbial hosts (e.g., E. coli) to express bicyclo[3.2.1]octan-2-ol biosynthetic pathways via terpene cyclase modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.